1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate)
Overview
Description
1,1’-Difluoro-2,2’-bipyridinium bis(tetrafluoroborate): is a chemical compound with the molecular formula C10H8B2F10N2. It is known for its high reactivity and is commonly used as an electrophilic fluorinating reagent in various chemical reactions. This compound is particularly valuable in the synthesis of organofluorine compounds due to its ability to introduce fluorine atoms into organic molecules .
Mechanism of Action
Target of Action
It is used as an electrophilic fluorinating reagent , which suggests that it interacts with nucleophilic sites in molecules.
Mode of Action
This compound acts as an electrophilic fluorinating reagent . It is highly reactive due to its high fluorine content . The reactivity can be further enhanced by the addition of a catalytic amount of sodium triflate (NaOTf) .
Result of Action
The result of the action of this compound is the synthesis of various organofluorine compounds . The specific molecular and cellular effects would depend on the particular organofluorine compounds produced and their interactions with biological systems.
Action Environment
The action of 1,1’-Difluoro-2,2’-bipyridinium bis(tetrafluoroborate) can be influenced by environmental factors. For instance, it should be stored under inert gas and should avoid air, moisture (as it decomposes), and heat . The specific influence of these and other environmental factors on the compound’s action, efficacy, and stability would require further investigation.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1’-Difluoro-2,2’-bipyridinium bis(tetrafluoroborate) can be synthesized through the reaction of 2,2’-bipyridine with a fluorinating agent such as xenon difluoride (XeF2) in the presence of a suitable solvent like acetonitrile. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods: In industrial settings, the production of 1,1’-Difluoro-2,2’-bipyridinium bis(tetrafluoroborate) involves large-scale reactions using similar fluorinating agents and solvents. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 1,1’-Difluoro-2,2’-bipyridinium bis(tetrafluoroborate) primarily undergoes electrophilic fluorination reactions. It can also participate in substitution reactions where the fluorine atoms are replaced by other functional groups .
Common Reagents and Conditions:
Electrophilic Fluorination: Sodium triflate (NaOTf) is often used as a catalyst to activate the fluorinating reagent.
Substitution Reactions: Various nucleophiles can be used to replace the fluorine atoms, such as amines or thiols, under mild conditions.
Major Products:
Electrophilic Fluorination: The major products are organofluorine compounds with fluorine atoms introduced at specific positions on the organic molecule.
Substitution Reactions: The products depend on the nucleophile used, resulting in compounds where the fluorine atoms are replaced by other functional groups.
Scientific Research Applications
Chemistry: 1,1’-Difluoro-2,2’-bipyridinium bis(tetrafluoroborate) is widely used in the synthesis of organofluorine compounds, which are important in pharmaceuticals, agrochemicals, and materials science. Its high reactivity and selectivity make it a valuable reagent for introducing fluorine atoms into complex molecules .
Biology and Medicine: In biological research, this compound is used to modify biomolecules, such as peptides and proteins, to study their structure and function.
Industry: In the industrial sector, 1,1’-Difluoro-2,2’-bipyridinium bis(tetrafluoroborate) is used in the production of fluorinated polymers and materials with unique properties, such as increased thermal stability and resistance to chemical degradation .
Comparison with Similar Compounds
- 1,1’-Difluoro-4,4’-bipyridinium bis(tetrafluoroborate)
- 1,1’-Difluoro-2,2’-bipyridinium chloride
- 1,1’-Difluoro-2,2’-bipyridinium hexafluorophosphate
Uniqueness: 1,1’-Difluoro-2,2’-bipyridinium bis(tetrafluoroborate) is unique due to its high fluorine content and reactivity. Compared to similar compounds, it offers better selectivity and efficiency in fluorination reactions. Its ability to introduce fluorine atoms under mild conditions makes it a preferred choice in both research and industrial applications .
Biological Activity
1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) (DFBP) is a fluorinated compound with significant applications in organic synthesis, particularly as an electrophilic fluorinating reagent. Its unique chemical structure allows it to participate in various chemical reactions, which can have implications for biological activity. This article explores the biological activity of DFBP, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C10H8B2F10N2
- Molar Mass : 367.8 g/mol
- Appearance : White to light yellow crystalline powder
- Melting Point : 175°C (decomposes) .
DFBP acts primarily as an electrophilic fluorinating agent. Its mechanism involves the introduction of fluorine atoms into organic molecules, which can alter the biological properties of these molecules. This reactivity makes DFBP a valuable tool in medicinal chemistry for modifying biomolecules such as peptides and proteins.
1. Synthesis of Organofluorine Compounds
DFBP is utilized in the synthesis of organofluorine compounds, which are known for their enhanced biological activity compared to their non-fluorinated counterparts. These modifications can lead to improved pharmacokinetic properties, such as increased metabolic stability and bioavailability .
2. Fluorination Reactions
Recent studies have highlighted DFBP's effectiveness in iodoarene-catalyzed fluorination reactions. This process has been shown to yield high amounts of difluorinated products from simple alkenes and aromatic substrates, suggesting potential applications in drug development .
Case Study 1: Fluorination of Biomolecules
In a study focused on the fluorination of peptides, DFBP was used to introduce fluorine into specific amino acid residues. This modification was found to enhance the binding affinity of peptides to their biological targets, indicating that DFBP could be instrumental in developing peptide-based therapeutics .
Case Study 2: Anti-Cancer Activity
Research investigating the anti-cancer properties of fluorinated compounds synthesized using DFBP revealed that certain derivatives exhibited significant cytotoxicity against various cancer cell lines. The introduction of fluorine atoms was correlated with increased potency in inhibiting tumor growth, suggesting that DFBP can play a role in developing new anti-cancer agents .
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Key Biological Activity |
---|---|---|
1,1'-Difluoro-4,4'-bipyridinium bis(tetrafluoroborate) | C10H8B2F10N2 | Electrophilic fluorination |
1,1'-Difluoro-2,2'-bipyridinium chloride | C10H8ClF2N2 | Antimicrobial properties |
1,1'-Difluoro-2,2'-bipyridinium hexafluorophosphate | C10H8B2F6N2 | Used in polymer synthesis |
Safety and Handling
DFBP is classified as harmful if swallowed and can cause burns upon contact with skin. Proper safety measures should be taken when handling this compound, including the use of personal protective equipment (PPE) and working under an inert atmosphere to prevent decomposition .
Properties
IUPAC Name |
1-fluoro-2-(1-fluoropyridin-1-ium-2-yl)pyridin-1-ium;ditetrafluoroborate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N2.2BF4/c11-13-7-3-1-5-9(13)10-6-2-4-8-14(10)12;2*2-1(3,4)5/h1-8H;;/q+2;2*-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDFABAACDRPWQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1=CC=[N+](C(=C1)C2=CC=CC=[N+]2F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8B2F10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370044 | |
Record name | 1,1'-Difluoro-2,2'-bipyridin-1-ium ditetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
178439-26-4 | |
Record name | 1,1'-Difluoro-2,2'-bipyridin-1-ium ditetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1'-Difluoro-2,2'-bipyridinium Bis(tetrafluoroborate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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